molecular formula C22H24N2O3S B14994848 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14994848
M. Wt: 396.5 g/mol
InChI Key: JGZPCBXFMBHKMM-UHFFFAOYSA-N
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Description

2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran and benzothiophene core. . The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the synthesis process and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism of action can vary depending on the biological context and the specific target .

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H24N2O3S/c1-12-8-13(2)19-14(11-27-16(19)9-12)10-18(25)24-22-20(21(26)23-3)15-6-4-5-7-17(15)28-22/h8-9,11H,4-7,10H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

JGZPCBXFMBHKMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC)C

Origin of Product

United States

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